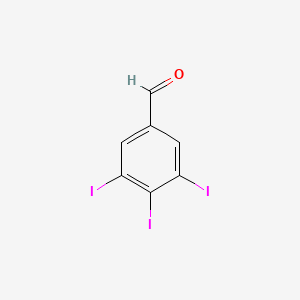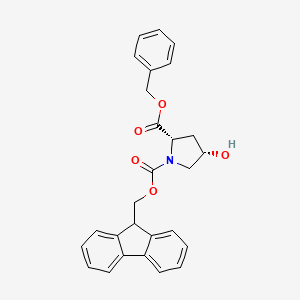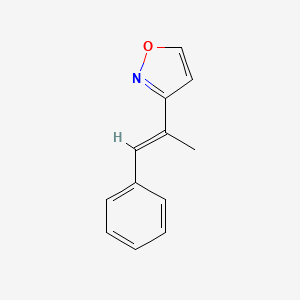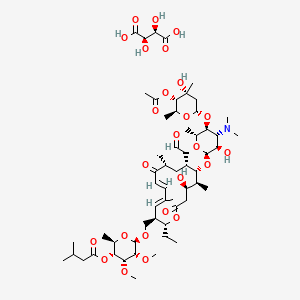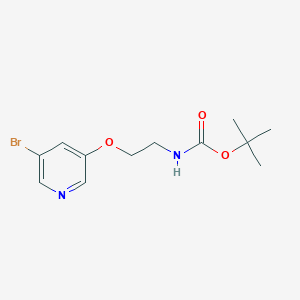
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate
Descripción general
Descripción
“tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate” is a chemical compound with the CAS Number: 882169-78-0 . It has a molecular weight of 317.18 . The IUPAC name for this compound is tert-butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-6-9(13)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate is a compound used in various organic synthesis processes. For example, it was involved in the preparation of certain carbamate compounds via a method that protected the amino group through a reaction with di-tert-butyl dicarbonate (Zhong-Qian Wu, 2011). Similarly, it was employed in the synthesis of potent β-secretase inhibitors, which are crucial in the development of treatments for diseases like Alzheimer's (Arun K. Ghosh, E. L. Cárdenas, M. Brindisi, 2017).
Role in Chemical Reactions
This compound has also been a part of studies on chemical reactions such as the Diels‐Alder reaction, showcasing its versatility in organic chemistry (A. Padwa, M. Brodney, S. Lynch, 2003). It was also a key intermediate in the synthesis of other biologically active compounds, as demonstrated in research focusing on a rapid synthetic method for an important intermediate in omisertinib (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Crystallographic Studies
Crystallographic studies have been conducted on similar tert-butyl carbamate compounds, contributing to the understanding of molecular structures and bonding patterns, as seen in the work by R. Kant, Vishal Singh, and A. Agarwal (2015).
Photocatalysis Research
Furthermore, this compound was used in photoredox catalysis, demonstrating its potential in synthesizing complex organic structures like 3-aminochromones, which have wide applications in organic and medicinal chemistry (Zhi-Wei Wang, Yu Zheng, Yu-En Qian, J. Guan, Weidong Lu, Chu-Ping Yuan, Jun‐An Xiao, Kai Chen, H. Xiang, Hua Yang, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-(5-bromopyridin-3-yl)oxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-4-5-17-10-6-9(13)7-14-8-10/h6-8H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHLMDXHTZWKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856430 | |
| Record name | tert-Butyl {2-[(5-bromopyridin-3-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate | |
CAS RN |
882169-78-0 | |
| Record name | tert-Butyl {2-[(5-bromopyridin-3-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

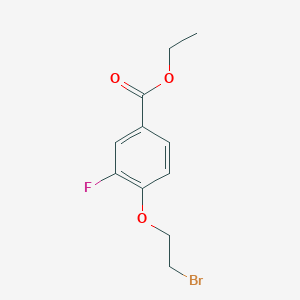

![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)
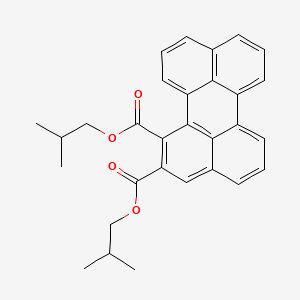

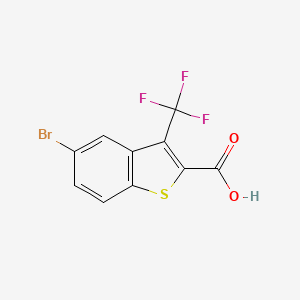
![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)

![4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B1401575.png)
![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)
